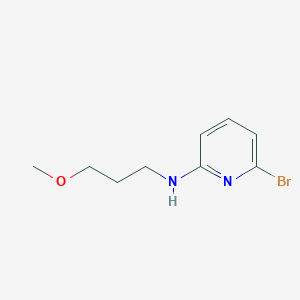
6-Bromo-N-(3-metoxipropil)piridin-2-amina
Descripción general
Descripción
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a pyridine ring
Aplicaciones Científicas De Investigación
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. For instance, the presence of the bromine atom can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity .
Cellular Effects
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to alterations in signal transduction pathways, resulting in changes in gene expression. Additionally, 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to changes in their conformation and activity. This can result in either inhibition or activation of specific enzymes, thereby influencing various biochemical pathways. Additionally, 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and toxicity, as well as its effects on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effects on cellular function. Additionally, the compound’s interaction with transporters and binding proteins can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, pyridin-2-amine, undergoes bromination to introduce the bromine atom at the 6-position of the pyridine ring.
Alkylation: The brominated pyridin-2-amine is then alkylated with 3-methoxypropylamine to introduce the methoxypropyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Pyridine derivatives without the bromine atom.
Substitution Products: Alkyl or aryl substituted pyridine derivatives.
Comparación Con Compuestos Similares
6-Bromo-N-(2-methoxyethyl)pyridin-2-amine: Similar structure with a different alkyl group.
6-Bromo-N-(3-hydroxypropyl)pyridin-2-amine: Similar structure with a hydroxyl group instead of a methoxy group.
6-Chloro-N-(3-methoxypropyl)pyridin-2-amine: Similar structure with a chlorine atom instead of a bromine atom.
This comprehensive overview provides a detailed understanding of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
6-bromo-N-(3-methoxypropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRXVMMKXMTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675001 | |
| Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29449-90-9 | |
| Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)









![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)
